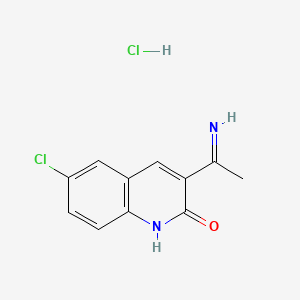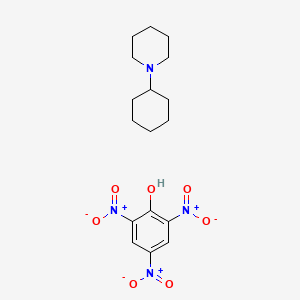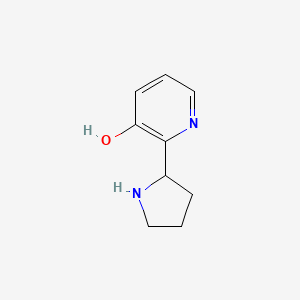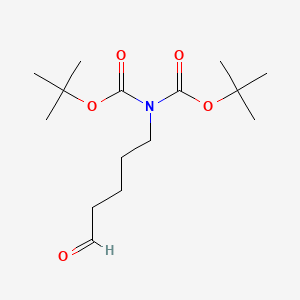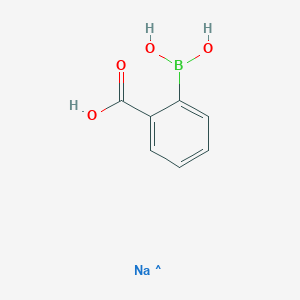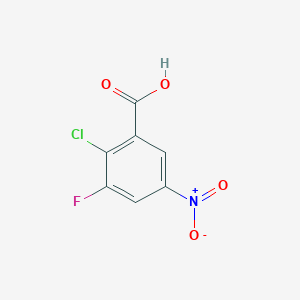
2-Chloro-3-fluoro-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoro-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-3-fluorotoluene, followed by oxidation to convert the methyl group to a carboxylic acid. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and fuming nitric acid . The oxidation can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and oxidation steps to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From coupling reactions with aryl boronic acids.
Scientific Research Applications
2-Chloro-3-fluoro-5-nitrobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-5-nitrobenzoic acid largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as bacterial cell walls, leading to antibacterial effects . The nitro group can undergo bioreduction in microbial environments, generating reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Comparison:
- 2-Chloro-3-fluoro-5-nitrobenzoic acid vs. 2-Chloro-5-nitrobenzoic acid : The presence of the fluoro group in the former increases its reactivity in nucleophilic substitution reactions.
- This compound vs. 2-Fluoro-5-nitrobenzoic acid : The chloro group in the former provides additional sites for chemical modification.
- This compound vs2,4-Dichloro-5-fluoro-3-nitrobenzoic acid : The latter has an additional chloro group, which may affect its physical properties and reactivity .
Properties
CAS No. |
101336-15-6 |
|---|---|
Molecular Formula |
C7H3ClFNO4 |
Molecular Weight |
219.55 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) |
InChI Key |
WPOKJSFDNYLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




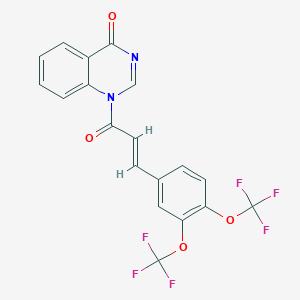
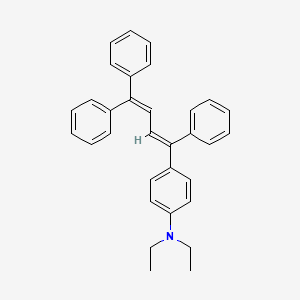
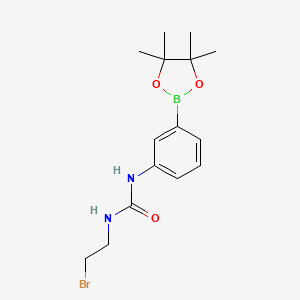
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

